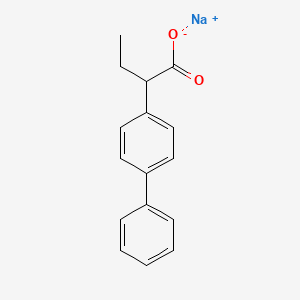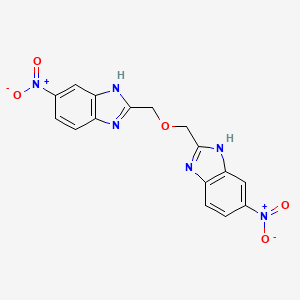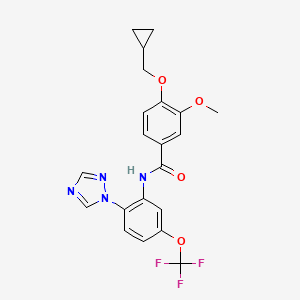
Xenbucin sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xenbucin sodium is a biochemical.
Applications De Recherche Scientifique
Synthesis Techniques
- Suzuki Reaction for Synthesis : Xenbucin was synthesized using a Pd/C catalyzed Suzuki coupling in water, demonstrating a novel method for its production (Kuuloja et al., 2008).
Medical Applications
- Amyotrophic Lateral Sclerosis (ALS) Treatment : Sodium phenylbutyrate-taurursodiol, a compound related to Xenbucin, showed potential in slowing functional decline in ALS patients (Paganoni et al., 2020).
- Urea Cycle Disorders : Sodium phenylbutyrate is used to create alternative pathways for nitrogen excretion in urea cycle disorders (Scaglia, 2010).
- Treatment of Malignant Gliomas : Sodium phenylbutyrate has shown potential in treating malignant gliomas, as evidenced by a case of a patient with recurrent, multicentric malignant glioma achieving durable remission (Baker et al., 2004).
Pharmacological Research
- Binding to Serum Albumin : The binding of sodium 4-phenylbutyrate to albumin from different species, including humans, has been explored to understand its pharmacokinetics (Yamasaki et al., 2017).
Potential in Treating Other Disorders
- Cerebral Ischemic Injury : Sodium 4-phenylbutyrate was found to have neuroprotective effects in cerebral ischemic injury by inhibiting endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation (Qi et al., 2004).
- Hematological Malignancies : Phenylbutyrate has been applied as a differentiation therapy in hematological malignancies (Li Yuan-fang, 2006).
- Colorectal Cancer : Sodium butyrate demonstrated anticancer effects on colon cancer CaCO2 cell lines (Forouzesh & Talebi, 2018).
Risk Management and Pharmacokinetics
- Risk Management in ALS Treatments : Regulatory approval processes and considerations for Sodium Phenylbutyrate in ALS treatment have been discussed (Cudkowicz & Shefner, 2022).
- Pharmacokinetics Influenced by Gender and Food : The pharmacokinetics of Sodium Oxybate, a compound related to Xenbucin, was not significantly affected by gender but was altered by food intake (Borgen et al., 2003).
Propriétés
Numéro CAS |
10265-80-2 |
|---|---|
Nom du produit |
Xenbucin sodium |
Formule moléculaire |
C16H15NaO2 |
Poids moléculaire |
262.2838 |
Nom IUPAC |
(1,1'-Biphenyl)-4-acetic acid, alpha-ethyl-, sodium salt (1:1) |
InChI |
InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
OLGONLPBKFPQNS-UHFFFAOYSA-M |
SMILES |
O=C([O-])C(CC)C1=CC=C(C2=CC=CC=C2)C=C1.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Xenbucin sodium; Lyosol. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)

![(2-(3,4-dimethylphenyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(pyrazin-2-yl)methanone](/img/structure/B611766.png)

![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)
![2'-Bromo-N-[[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl]-N,N-dimethyl-[1,1'-biphenyl]-4-methanaminium iodide](/img/structure/B611780.png)